molecular formula C14H12O5S B6409115 2-Hydroxy-4-(3-methylsulfonylphenyl)benzoic acid, 95% CAS No. 1262005-17-3

2-Hydroxy-4-(3-methylsulfonylphenyl)benzoic acid, 95%

Cat. No. B6409115
CAS RN: 1262005-17-3
M. Wt: 292.31 g/mol
InChI Key: AYGQSMLHBMWHCR-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(3-methylsulfonylphenyl)benzoic acid, 95% (2-OH-4-MSPB) is a type of organic compound that has been widely studied in the scientific community due to its potential applications in various fields. This compound has been found to possess a variety of biochemical and physiological effects, and its synthesis method has been well-established. In

Scientific Research Applications

2-Hydroxy-4-(3-methylsulfonylphenyl)benzoic acid, 95% has been studied extensively in the scientific community due to its potential applications in various fields. For example, this compound has been used as a corrosion inhibitor in the oil and gas industry, and as a catalyst in the synthesis of sulfonamides. Additionally, it has been studied for its potential as a photoprotective agent, and as an antioxidant.

Mechanism of Action

The exact mechanism of action of 2-Hydroxy-4-(3-methylsulfonylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as a free radical scavenger, and is able to bind to reactive oxygen species (ROS) and reactive nitrogen species (RNS) to prevent them from causing damage to the cells. Additionally, the compound may also act as a chelator, binding to metals to prevent them from causing oxidative damage.
Biochemical and Physiological Effects
2-Hydroxy-4-(3-methylsulfonylphenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory effects, and it has been found to inhibit the production of inflammatory mediators such as prostaglandins, leukotrienes, and nitric oxide. Additionally, 2-Hydroxy-4-(3-methylsulfonylphenyl)benzoic acid, 95% has been found to have anti-apoptotic effects, and it has been shown to protect against oxidative damage.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Hydroxy-4-(3-methylsulfonylphenyl)benzoic acid, 95% in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, the compound is relatively non-toxic, making it suitable for use in experiments involving cell cultures. However, the compound is relatively expensive, and it is not very soluble in water, making it difficult to use in certain experiments.

Future Directions

The potential applications of 2-Hydroxy-4-(3-methylsulfonylphenyl)benzoic acid, 95% are still being explored, and there are many possible future directions for research. For example, further research could be done to explore the compound’s potential as an anti-cancer agent, or as an anti-microbial agent. Additionally, further research could be done to explore the compound’s potential as an antioxidant, and to develop more efficient synthesis methods. Finally, further research could be done to explore the compound’s potential as an anti-inflammatory agent, and to develop more efficient delivery methods.

Synthesis Methods

2-Hydroxy-4-(3-methylsulfonylphenyl)benzoic acid, 95% can be synthesized via a two-step process, beginning with the reaction of 4-methylsulfonylphenol (4-MSP) and 2-chlorobenzoic acid (2-CBA) in the presence of an acid catalyst. This reaction yields 4-methylsulfonylphenyl-2-chlorobenzoate, which is then hydrolyzed with a base to yield 2-Hydroxy-4-(3-methylsulfonylphenyl)benzoic acid, 95%. The reaction conditions for this synthesis method are optimized to avoid side reactions and to ensure a high yield.

properties

IUPAC Name

2-hydroxy-4-(3-methylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5S/c1-20(18,19)11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(15)8-10/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGQSMLHBMWHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691615
Record name 3-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(3-methylsulfonylphenyl)benzoic acid

CAS RN

1262005-17-3
Record name 3-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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